molecular formula C10H11ClO3 B3274546 4-(Chloromethyl)-2-methoxyphenyl acetate CAS No. 60998-35-8

4-(Chloromethyl)-2-methoxyphenyl acetate

Cat. No.: B3274546
CAS No.: 60998-35-8
M. Wt: 214.64 g/mol
InChI Key: BRIMLUZGZWFOST-UHFFFAOYSA-N
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Description

Contextualizing 4-(Chloromethyl)-2-methoxyphenyl acetate (B1210297) as a Synthetic Synthon

4-(Chloromethyl)-2-methoxyphenyl acetate, bearing the CAS number 60998-35-8, is a bifunctional organic molecule poised for significant utility in multi-step organic synthesis. chemscene.com Its structure incorporates two key reactive sites: a benzylic chloride and a phenyl acetate. This unique combination allows it to serve as a versatile synthetic synthon, or building block. The chloromethyl group is a potent electrophile, primed for nucleophilic substitution, while the acetate-protected phenol (B47542) offers a latent nucleophile that can be unmasked under specific conditions. This duality enables chemists to introduce the guaiacylmethyl moiety (a derivative of the core structure of vanillin) into complex molecular architectures in a controlled, stepwise manner.

Historical Perspectives on Related Aryl Chloromethyl Acetates in Chemical Research

The utility of halogenated methyl groups on aromatic rings has a long history in organic chemistry. Simple reagents like benzyl (B1604629) chloride have been fundamental alkylating agents for over a century. More complex derivatives, such as chloromethyl acetate, have been employed as reagents in the synthesis of antiviral medications. researchgate.net The development of substituted benzyl halides has been crucial for creating a vast array of diarylmethanes and other complex structures through reactions like Friedel-Crafts alkylations and, more recently, metal-catalyzed cross-coupling reactions. rsc.org The incorporation of an acetate group onto the aromatic ring, as seen in the title compound, is a strategic evolution, adding a layer of functionality that can be manipulated in subsequent synthetic steps.

Structural Features and their Strategic Importance in Organic Transformations

The strategic importance of this compound lies in the distinct reactivity of its functional groups.

Benzylic Chloride: The C-Cl bond at the benzylic position is activated towards nucleophilic substitution (both SN1 and SN2 pathways) due to the ability of the adjacent benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate. libretexts.org This makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Phenyl Acetate: The acetate group serves as a common and robust protecting group for the phenolic hydroxyl. It is stable to a variety of reaction conditions but can be selectively cleaved, typically via hydrolysis under basic or acidic conditions, to reveal the phenol. This allows for late-stage modification at this position.

Methoxy (B1213986) Group: The methoxy group at the ortho position to the acetate influences the electronic properties of the aromatic ring and can direct certain electrophilic aromatic substitution reactions if the ring were to be further functionalized.

This arrangement allows for a synthetic strategy where the chloromethyl handle is reacted first, followed by the deprotection and subsequent reaction of the phenolic hydroxyl, or vice-versa, providing significant tactical flexibility.

Overview of Research Trajectories Involving this compound as an Intermediate

While specific, large-scale applications of this compound are not widely documented in mainstream literature, its structure suggests several potential research trajectories. It is an ideal intermediate for the synthesis of complex natural products and pharmaceutical agents that contain a substituted guaiacyl or vanillyl moiety. Potential applications include its use in the construction of certain alkaloids, lignans, and other pharmacologically active compounds. Research could focus on its use in nucleophilic substitution reactions to build complex ethers and amines, or its participation in organometallic cross-coupling reactions to form new carbon-carbon bonds. organic-chemistry.org Furthermore, its role as a masked diphenolic equivalent could be explored in polymer and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(chloromethyl)-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIMLUZGZWFOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloromethyl 2 Methoxyphenyl Acetate

Precursor Synthesis and Functional Group Introduction Strategies

This approach involves the stepwise construction of the target molecule by first synthesizing key intermediates and then combining or modifying them. This allows for a modular strategy where each step can be optimized independently.

The introduction of a chloromethyl group onto an aromatic ring is a fundamental transformation in organic synthesis, often serving as a gateway to further functionalization. chemrxiv.org The classic method for this is the Blanc chloromethylation, which typically uses formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst.

For a guaiacyl moiety, which is the core of the target compound, selective chloromethylation is crucial. Research into the modification of lignin (B12514952), a natural polymer rich in guaiacyl units, provides relevant insights. A greener chloromethylation procedure has been developed for organosolv aspen lignin using paraformaldehyde and hydrogen chloride in acetic acid as a solvent, notably without a Lewis acid catalyst. chemrxiv.org This method demonstrates the feasibility of introducing a chloromethyl group onto the guaiacol (B22219) ring structure under milder conditions. The successful incorporation of the -CH2Cl group is confirmed by the appearance of a characteristic peak in the 1H NMR spectrum at approximately 4.5-4.75 ppm. chemrxiv.org

The acetylation of a phenolic hydroxyl group is a common and generally high-yielding reaction. This transformation is key to forming the acetate (B1210297) ester portion of the target molecule. In the context of synthesizing 4-(Chloromethyl)-2-methoxyphenyl acetate, a key precursor is guaiacyl acetate (2-methoxyphenyl acetate).

One established method for the synthesis of guaiacyl acetate involves the acylation of guaiacol (2-methoxyphenol) with acetic anhydride (B1165640). asianpubs.org This reaction can be effectively catalyzed by anhydrous zinc chloride (ZnCl2) in an acetic acid solvent medium. asianpubs.org The reaction mixture is typically heated to drive the conversion to completion. asianpubs.org Alternatively, a wide range of catalysts and reagents can facilitate the acylation of alcohols and phenols. Catalytic amounts of 4-(N,N-Dimethylamino)pyridine (DMAP) can efficiently promote acylation using acid anhydrides, often under solvent-free conditions. organic-chemistry.org

Direct Synthesis Approaches to this compound

This pathway involves the direct chloromethylation of guaiacyl acetate. In this substrate, the aromatic ring is substituted with two groups: an activating methoxy (B1213986) (-OCH3) group and a deactivating acetoxy (-OCOCH3) group. Both are ortho-, para-directing for electrophilic aromatic substitution. However, the methoxy group is a much stronger activating group than the acetoxy group is a deactivating one. Therefore, the methoxy group will primarily control the position of the incoming electrophile (the chloromethyl group). The para position relative to the strong activating methoxy group is sterically accessible and electronically favored, leading to the regioselective formation of this compound. The reaction would likely employ standard chloromethylation reagents, such as those discussed for lignin modification. chemrxiv.org

An alternative direct approach involves reversing the order of functionalization. First, guaiacol is chloromethylated to produce 4-(chloromethyl)-2-methoxyphenol. The combined directing effects of the hydroxyl and methoxy groups strongly favor substitution at the position para to the methoxy group.

The subsequent step is the esterification of the phenolic hydroxyl group of 4-(chloromethyl)-2-methoxyphenol. This can be achieved using standard acylation conditions. The reaction with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine (B92270) or triethylamine) or a nucleophilic catalyst like DMAP would yield the final product, this compound. organic-chemistry.orgrug.nl Fischer esterification, which uses an acid catalyst to condense alcohols and carboxylic acids, is another established method, though it can sometimes be limited by the sensitivity of the substrate to acidic conditions. rug.nl

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing any synthetic route is critical for maximizing product yield, minimizing impurities, and ensuring process efficiency. This involves the systematic variation of parameters such as catalyst choice, solvent, temperature, and reaction time. beilstein-journals.org For the multi-step syntheses described, each individual reaction can be fine-tuned.

For instance, in the acetylation of guaiacol, the conditions have been specified to achieve a high conversion.

Table 1: Reaction Conditions for Synthesis of Guaiacyl Acetate

Reactant 1 Reactant 2 Catalyst Solvent Temperature
Guaiacol Acetic Anhydride Anhydrous ZnCl2 Acetic Acid 90-95 ºC

Data sourced from a synthetic method for acetovanillone, which involves this precursor step. asianpubs.org

Similarly, the optimization of the key chloromethylation step is crucial. Studies on lignin provide a model for the guaiacyl unit, comparing different protocols.

Table 2: Comparison of Chloromethylation Protocols on Lignin Model

Method Catalyst Solvent Key Feature Outcome
Method 1 None Acetic Acid Greener, Lewis acid-free Higher yield and selectivity
Method 2 TiCl4 Not specified Blanc reaction with Lewis acid Lower efficiency

This table is based on a comparative study of lignin chloromethylation, highlighting the impact of reaction conditions on efficiency. chemrxiv.org

The selection of a specific synthetic strategy and its subsequent optimization would depend on factors like the availability of starting materials, cost of reagents, and the desired scale of production.

Catalyst Systems and Solvent Effects in Chloromethylation Reactions

The chloromethylation of 2-methoxyphenyl acetate is an electrophilic aromatic substitution that requires a catalyst to generate the electrophile from a formaldehyde source (e.g., paraformaldehyde or formalin) and hydrogen chloride. The choice of catalyst and solvent profoundly impacts reaction efficiency, selectivity, and environmental footprint.

Catalyst Systems:

Lewis Acids: Traditional methods employ Lewis acids like zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and aluminum chloride (AlCl₃). researchgate.netgoogle.com These catalysts activate the formaldehyde source to facilitate the reaction. However, they are often required in stoichiometric amounts, leading to challenges in workup, corrosion, and waste disposal. researchgate.net

Brønsted Acids: Strong protonic acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can also catalyze the reaction, often in conjunction with a Lewis acid or other promoters. researchgate.net

Rare-Earth Metal Triflates: Modern approaches utilize highly active catalysts such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃). These catalysts are effective in small, catalytic amounts and offer the significant advantage of being recoverable and recyclable, particularly as they often remain in the aqueous phase of a biphasic system. mrs-j.org

Phase-Transfer Catalysis (PTC): PTC represents a significant process improvement, enhancing reactions in heterogeneous (e.g., oil and water) systems. iosrjournals.org Quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (PEGs) are used to transport reactants across the phase boundary, accelerating the reaction. researchgate.netiosrjournals.orgphasetransfercatalysis.com This method allows the use of inexpensive aqueous formalin and hydrochloric acid with the organic substrate, improving safety and simplifying the process. researchgate.netscilit.com

Solvent Effects: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.

Acetic Acid: Glacial acetic acid is a common solvent for chloromethylation. It not only serves as a solvent but can also enhance the reaction rate by improving the solubility of reagents like paraformaldehyde. researchgate.netgoogle.com

Biphasic Systems: In PTC-mediated reactions, a biphasic system consisting of an organic solvent (to dissolve the aromatic substrate) and an aqueous phase (containing formaldehyde and HCl) is standard. This approach minimizes the use of volatile organic solvents and simplifies catalyst recovery. researchgate.netscilit.com

Polarity and Intermediate Stabilization: The rate of electrophilic aromatic substitution can be influenced by the solvent's ability to stabilize the charged intermediate (arenium ion). quora.com While non-polar solvents may slow the reaction, a controlled polarity, as seen in biphasic or acetic acid systems, is beneficial. quora.com

The following table summarizes the influence of different catalytic systems on the chloromethylation step.

Catalyst SystemTypical Solvent(s)Key AdvantagesKey Disadvantages
Lewis Acids (e.g., ZnCl₂, SnCl₄)Acetic Acid, HClEffective and well-established. google.comRequires stoichiometric amounts, corrosive, difficult to recover, generates significant waste. researchgate.net
Rare-Earth Metal Triflates (e.g., Sc(OTf)₃)Biphasic (Organic/Aqueous HCl)High activity in catalytic amounts, recyclable, environmentally conscious. mrs-j.orgHigher initial catalyst cost compared to traditional acids.
Phase-Transfer Catalysts (e.g., PEG, Quaternary Salts)Biphasic (Organic/Aqueous HCl)High efficiency, allows use of aqueous reagents, simplifies workup, suitable for industrial scale-up. researchgate.netiosrjournals.orgVigorous mixing may be required to ensure interfacial contact. phasetransfercatalysis.com

Temperature and Pressure Influence on Acetate Formation

This section considers the acetylation of the phenolic precursor, 4-(chloromethyl)-2-methoxyphenol, to yield the final product. Acetylation is a standard esterification reaction, typically involving an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine, triethylamine) or acid catalyst.

Temperature Influence: Temperature is a critical parameter controlling the rate of acetate formation.

Reaction Rate: In line with general kinetic principles, increasing the reaction temperature typically accelerates the rate of acetylation. Reactions that are sluggish at room temperature can often be brought to completion in a shorter time frame by applying heat (e.g., refluxing).

Byproduct Formation: While elevated temperatures increase the reaction speed, excessive heat can be detrimental. Higher temperatures may promote the formation of unwanted byproducts or lead to the degradation of the starting material or product. google.com A balance must be struck to achieve a high conversion rate in a reasonable time without compromising the purity and yield of the final product. For many standard phenol (B47542) acetylations, a range from room temperature to 80 °C is common.

Pressure Influence: For the vast majority of liquid-phase acetylation reactions conducted on a laboratory or pilot scale, pressure is not a significant variable. These reactions are almost universally performed at atmospheric pressure. Manipulating pressure is generally unnecessary for achieving high yields in standard esterification and does not offer significant advantages that would justify the use of specialized high-pressure equipment.

The table below illustrates the general effects of temperature on the acetylation process.

ParameterConditionGeneral Effect on Acetate Formation
TemperatureLow (e.g., Room Temp)Slower reaction rate, may require extended reaction time. Minimizes risk of side reactions.
Moderate (e.g., 50-80 °C)Optimal balance of reaction rate and selectivity. Often leads to high yield in a reasonable timeframe.
High (e.g., >100 °C)Very fast reaction rate, but increased risk of byproduct formation and thermal decomposition. google.com
PressureAtmosphericStandard condition for this type of reaction; pressure variation is typically not required or beneficial.

Modern Synthetic Advancements and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency and yield but also safety and environmental sustainability. The synthesis of this compound can be viewed through the lens of these green chemistry principles. mit.edu

Catalysis over Stoichiometry: A core principle of green chemistry is the use of catalysts instead of stoichiometric reagents. mit.edu The move from using large quantities of Lewis acids like ZnCl₂ to catalytic amounts of rare-earth metal triflates or phase-transfer catalysts is a significant advancement. mrs-j.orgiosrjournals.org This shift dramatically reduces waste and simplifies purification. Recyclable catalysts, such as PEG-based ionic liquids or recoverable metal triflates, further enhance the sustainability of the process. mrs-j.orgresearchgate.net

Phase-Transfer Catalysis (PTC): PTC is a powerful green technology. By facilitating reactions between different phases, it can eliminate the need for hazardous, anhydrous solvents and allows for the use of water as a solvent for one of the phases. scilit.comphasetransfer.com This methodology can lead to higher yields, shorter reaction times, and simplified workup procedures, making it an economically and environmentally attractive option for industrial chloromethylation. iosrjournals.org

Atom Economy and Waste Prevention: Efficient, highly selective reactions are fundamental to green chemistry. Modern catalytic systems that provide high yields of the desired product minimize the formation of byproducts and unreacted starting materials, thus preventing waste. mit.edu Furthermore, developing one-pot procedures where the potentially hazardous chloromethylated intermediate is generated and consumed in a subsequent reaction without isolation improves safety and process efficiency. phasetransfer.com

Safer Reagents and Reaction Conditions: A major hazard in chloromethylation reactions is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME). phasetransfercatalysis.com Modern process control, coupled with catalyst systems that operate under milder conditions (e.g., lower temperatures), can minimize the formation of such hazardous impurities. The use of functionalized ionic liquids as both solvent and catalyst is an emerging area that offers benefits of low volatility and recyclability. google.com The selection of greener alternative solvents to replace traditional chlorinated solvents or ethers is another key consideration. sigmaaldrich.com

Reactivity and Transformation Studies of 4 Chloromethyl 2 Methoxyphenyl Acetate

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a primary benzylic halide. This structure is highly susceptible to nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state and any potential carbocation intermediate.

Mechanisms and Kinetics of Sₙ2 Reactions

Benzylic halides can react via both Sₙ1 and Sₙ2 mechanisms. For a primary benzylic halide such as 4-(chloromethyl)-2-methoxyphenyl acetate (B1210297), the Sₙ2 (Substitution Nucleophilic Bimolecular) pathway is generally expected. An Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (the chloride ion) departs.

The kinetics of this reaction are second-order, meaning the reaction rate is dependent on the concentration of both the substrate (4-(chloromethyl)-2-methoxyphenyl acetate) and the incoming nucleophile.

Rate = k[Substrate][Nucleophile]

However, the presence of an electron-donating methoxy (B1213986) group at the para-position (position 4 relative to the chloromethyl group) can significantly influence the reaction mechanism. This group can stabilize the formation of a benzyl (B1604629) carbocation through resonance. doubtnut.com Consequently, a shift from a pure Sₙ2 mechanism towards a mixed Sₙ1/Sₙ2 or even a full Sₙ1 pathway is plausible, especially in polar, protic solvents. nih.govechemi.com For instance, studies on the solvolysis of 4-methoxybenzyl chloride show a significant rate increase compared to unsubstituted benzyl chloride, indicating strong carbocation stabilization. nih.gov

Displacement by Oxygen, Nitrogen, Sulfur, and Carbon Nucleophiles

The electrophilic carbon of the chloromethyl group is a prime target for a wide array of nucleophiles. The chloride ion is a good leaving group, facilitating displacement by various oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

While specific data for this compound is scarce, studies on analogous substituted benzyl chlorides demonstrate typical substitution reactions.

Table 1: Examples of Nucleophilic Substitution on Benzyl Chloride Analogs

Nucleophile Type Nucleophile Example Substrate Analog Solvent/Conditions Product Type
Oxygen Methanol (B129727) (CH₃OH) / Water Substituted Benzyl Chlorides 70/27/3 (v/v/v) H₂O/TFE/MeOH Ether / Alcohol
Nitrogen Piperidine (B6355638) p-Methoxybenzyl chloride Ethanol (B145695), K₂CO₃ Amine
Sulfur Thiophenols Benzyl Halides Base (e.g., NaH) Thioether

| Carbon | Sodium Cyanide (NaCN) | 4-Chloro-2-methoxyphenylacetonitrile¹ | N/A | Nitrile |

¹This represents the hydrolysis of a nitrile, but the initial synthesis of the nitrile would involve a carbon nucleophile (cyanide) displacing a halide.

Formation of Ethers, Amines, Thioethers, and Alkyl Derivatives

The displacement reactions outlined above lead to the formation of a diverse range of functional derivatives.

Ethers: Reaction with alkoxides (RO⁻) or alcohols (ROH) under basic conditions yields the corresponding benzyl ethers. For example, reaction with sodium methoxide (B1231860) would produce 4-((methoxymethyl))-2-methoxyphenyl acetate. A patent describing the synthesis of 3-methoxymethyl-1,2,4,5-tetrafluorobenzene from its corresponding chloromethyl derivative in methanol with sodium hydroxide (B78521) illustrates this type of transformation. google.com

Amines: Primary and secondary amines readily displace the chloride to form secondary and tertiary amines, respectively. The reaction of p-methoxybenzyl chloride with piperidine is a documented example of this process. echemi.com

Thioethers: Thiolates (RS⁻), which are excellent nucleophiles, react efficiently to form thioethers (sulfides). This is a common method for creating carbon-sulfur bonds.

Alkyl Derivatives: Carbon nucleophiles, such as cyanide ions or enolates from active methylene (B1212753) compounds, can be used to form new carbon-carbon bonds. researchgate.net For example, reaction with sodium cyanide would lead to the formation of (4-(cyanomethyl)-2-methoxyphenyl) acetate, extending the carbon chain.

Reactions Involving the Acetate Ester Group

The acetate ester functional group on the aromatic ring is another key site for chemical transformation, primarily through reactions involving the carbonyl group.

Hydrolysis and Transesterification Processes

Hydrolysis: The ester can be hydrolyzed back to the parent phenol (B47542) (4-(chloromethyl)-2-methoxyphenol) and acetic acid. This reaction is typically catalyzed by an acid or a base.

Alkaline Hydrolysis (Saponification): This is usually a more efficient method, involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The kinetics of hydrolysis for structurally similar compounds, such as 4-methoxyphenyl-2,2-dichloroethanoate, have been studied in various aqueous solvent mixtures. nih.gov These studies show that the reaction rate is influenced by the solvent composition and water activity. nih.govnih.gov

Enzymatic Hydrolysis: Lipases and esterases are known to catalyze the hydrolysis of phenyl acetates, often with high selectivity. nih.govaalto.fi This method offers a mild alternative to chemical hydrolysis.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol could yield ethyl acetate and the corresponding phenol, although this is less common for phenolic acetates compared to alkyl acetates.

Ester Cleavage and Phenol Regeneration

The primary method for cleaving the ester bond to regenerate the free phenol is hydrolysis. This deacetylation can be achieved under various conditions:

Basic Conditions: Treatment with aqueous sodium hydroxide or potassium hydroxide at room or elevated temperature is a standard procedure.

Acidic Conditions: Refluxing with mineral acids like HCl or H₂SO₄ in an aqueous or alcoholic solvent will also cleave the ester.

Mild Reagents: For substrates sensitive to harsh conditions, milder reagents can be employed. For example, zinc acetate in methanol has been used for the selective deacetylation of carbohydrate derivatives. researchgate.net Similarly, ammonia (B1221849) in methanol provides a gentle method for removing acetyl groups. researchgate.net

The regeneration of the phenol group from the acetate is a fundamental deprotection strategy in multi-step organic syntheses. prepchem.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound possesses two key substituents: an acetoxy group and a methoxy group, in addition to the chloromethyl group. The interplay of the electronic effects of these groups governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both the methoxy group (-OCH₃) and the acetoxy group (-OCOCH₃) are ortho, para-directing activators of the benzene ring for EAS. libretexts.org However, the methoxy group is a stronger activating group than the acetoxy group. The chloromethyl group (-CH₂Cl) is weakly deactivating. The directing effects of the activating groups will dominate, leading to substitution primarily at the positions ortho and para to them.

Specific studies on the nitration and halogenation of this compound are not extensively documented in the reviewed literature. However, the regioselectivity can be predicted based on the directing effects of the existing substituents. The methoxy group at C2 and the acetoxy group at C1 are both ortho, para-directing. The position para to the stronger activating methoxy group is occupied by the chloromethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy and acetoxy groups.

In the case of guaiacol (B22219) (2-methoxyphenol), a related compound, nitration has been shown to yield a mixture of nitroguaiacols. nih.govresearchgate.net For instance, the nitration of guaiacol can lead to the formation of 4-nitroguaiacol and 6-nitroguaiacol. researchgate.net This suggests that in this compound, nitration would likely occur at the positions ortho to the methoxy group, which are C3 and C5.

Halogenation reactions on similar aromatic structures, such as those derived from guaiacol, have been observed in studies of secondary organic aerosols, indicating that the aromatic ring is susceptible to substitution by halogen radicals. copernicus.org For this compound, halogenation would be expected to follow a similar regioselectivity pattern to nitration, favoring substitution at the positions activated by the methoxy and acetoxy groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactantElectrophilePredicted Major Product(s)
This compoundNO₂⁺4-(Chloromethyl)-2-methoxy-5-nitrophenyl acetate, 4-(Chloromethyl)-2-methoxy-3-nitrophenyl acetate
This compoundBr⁺4-(Chloromethyl)-5-bromo-2-methoxyphenyl acetate, 4-(Chloromethyl)-3-bromo-2-methoxyphenyl acetate

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. rsc.org These reactions typically involve the reaction of an alkyl or acyl halide with an aromatic compound in the presence of a Lewis acid catalyst. rsc.org The application of Friedel-Crafts reactions to derivatives of this compound would depend on the nature of the derivative and the reaction conditions.

The chloromethyl group itself can act as an electrophile in Friedel-Crafts alkylation reactions, reacting with other aromatic compounds. nih.govresearchgate.net For instance, benzyl chlorides are commonly used as alkylating agents in the presence of catalysts like FeCl₃ or BF₃·OEt₂. researchgate.netethz.ch Therefore, a derivative of this compound could potentially be used to introduce the 2-methoxy-4-(acetoxymethyl)phenylmethyl moiety onto another aromatic substrate.

Conversely, the aromatic ring of a this compound derivative could act as the nucleophile in a Friedel-Crafts reaction with a different electrophile. The activating nature of the methoxy and acetoxy groups would facilitate this reaction. However, the presence of the chloromethyl group might lead to side reactions or polymerization under the typically harsh Friedel-Crafts conditions.

Reductive Transformations of the Chloromethyl Group

The chloromethyl group is a benzylic halide, and as such, it is susceptible to various reductive transformations. The reduction of benzylic halides can be achieved using a variety of reagents and methods.

Common methods for the reduction of benzylic chlorides include catalytic hydrogenation (e.g., H₂ with a palladium catalyst) and chemical reduction with hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). nih.gov However, these strong reducing agents might also affect the acetate group. Milder, more selective methods could be employed. For example, indirect electrochemical reduction has been studied for various benzyl chlorides. researchgate.net Another modern approach involves photoredox catalysis, which can facilitate the reductive homocoupling of benzyl chlorides. chemrxiv.org

Table 2: Potential Reductive Transformations of the Chloromethyl Group

Starting MaterialReagent/MethodProduct
This compoundCatalytic Hydrogenation (e.g., H₂/Pd)4-Methyl-2-methoxyphenyl acetate
This compoundHydride Reagents (e.g., LiAlH₄, NaBH₄)4-Methyl-2-methoxyphenol (due to ester reduction)
This compoundPhotoredox Catalysis with a hydrogen atom donor4-Methyl-2-methoxyphenyl acetate

Note: The specific outcomes may vary depending on the reaction conditions. The use of strong hydrides would likely reduce the acetate as well.

Oxidative Reactions of the Methoxy Group

The methoxy group on an aromatic ring can be challenging to oxidize directly without affecting other parts of the molecule. The oxidation of alkyl side-chains on a benzene ring is a more common transformation. libretexts.org However, under certain conditions, the methoxy group can be cleaved or transformed.

Oxidative demethylation of methoxy-substituted aromatic compounds can sometimes be achieved using strong oxidizing agents or specific reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). The oxidation of methoxy-substituted phenols can also be performed using peracids. nih.gov In the context of this compound, the presence of the chloromethyl and acetoxy groups would likely influence the feasibility and selectivity of any oxidative reaction targeting the methoxy group. The oxidation of the aromatic ring itself is also a possibility, potentially leading to quinone-type structures, especially given the electron-donating nature of the methoxy group. nih.gov

Role As a Versatile Intermediate in Complex Molecule Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The reactive benzylic chloride functionality of 4-(chloromethyl)-2-methoxyphenyl acetate (B1210297) makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds. This is a common strategy in medicinal chemistry, as heterocyclic motifs are prevalent in many biologically active molecules.

Precursor to Oxadiazole Systems

While direct literature on the use of 4-(chloromethyl)-2-methoxyphenyl acetate in oxadiazole synthesis is scarce, its structure lends itself to established synthetic routes. One plausible approach involves the conversion of the chloromethyl group into a more suitable functional group for cyclization. For instance, it could be transformed into a nitrile or an acid hydrazide, which are common precursors for 1,3,4-oxadiazoles. nih.gov The general synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov Another approach could involve the reaction with a semicarbazide (B1199961) in the presence of a suitable reagent to form the oxadiazole ring. ekb.eg

A series of 5-substituted-1,3,4-oxadiazoles can be synthesized from various aromatic organic acids, which are first converted to their corresponding esters, then to hydrazides, and finally to 5-substituted-1,3,4-oxadiazole-2-thiols. ekb.egorganic-chemistry.org These thiols can then be reacted with electrophiles to yield the final products. ekb.egorganic-chemistry.org Although not directly employing this compound, this highlights a general strategy where a derivative of the title compound could be utilized.

Table 1: Illustrative Examples of Oxadiazole Synthesis Precursors
Starting Material AnalogueReagentsResulting HeterocycleReference
4-Chlorophenylacetic acidSemicarbazide, POCl₃, KOH5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine ekb.eg
Substituted Aromatic AcidsSOCl₂, Hydrazine HydrateSubstituted Acid Hydrazides nih.gov
N-hydroxy benzamidinesChloroacetic acid3-aryl-5-chloromethyl-1,2,4-oxadiazole rjptonline.org

Intermediate in Triazole Synthesis

The synthesis of triazole derivatives, particularly 1,2,3-triazoles, is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of click chemistry. mdpi.commdpi.com In a hypothetical pathway, the chloromethyl group of this compound could be converted to an azide (B81097). This azide derivative could then react with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. mdpi.commdpi.com

Alternatively, benzyl (B1604629) halides are known to react with sodium azide and an alkyne in a one-pot, three-component reaction to yield N-benzylated 1,2,3-triazoles. mdpi.com This suggests a direct potential application for this compound in the synthesis of N-substituted triazoles. The synthesis of 1,2,4-triazoles can also be envisioned, for example, by reacting the chloromethyl compound with a thiosemicarbazide (B42300) followed by cyclization. nih.gov

Table 2: Potential Triazole Synthesis Pathways
Reaction TypeKey Reagents for Modifying the IntermediateResulting Heterocycle TypeReference
Click Chemistry (CuAAC)Sodium Azide, Terminal Alkyne, Cu(I) catalyst1,4-Disubstituted 1,2,3-triazole mdpi.commdpi.com
One-Pot Three-Component ReactionSodium Azide, Terminal Alkyne, Cu(I) catalystN-Benzylated 1,2,3-triazole mdpi.com
1,2,4-Triazole SynthesisThiosemicarbazide, Base1,2,4-Triazole-3-thiol derivative nih.gov

Scaffold Building Blocks for Other Heterocyclic Architectures

Beyond oxadiazoles (B1248032) and triazoles, this compound can serve as a foundational scaffold for a diverse range of other heterocyclic systems. The chloromethyl group is a versatile handle for introducing the core of a new ring system. For example, reaction with various binucleophiles could lead to the formation of larger heterocyclic rings. Its utility as a building block is a common feature for benzyl chlorides in general, which are used to synthesize a variety of fused and non-fused heterocyclic systems. researchgate.net

Applications in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound possesses the necessary functionality to participate in several key C-C bond-forming reactions.

Coupling Reactions (e.g., Cross-Coupling, Wittig Reactions with Derivatives)

Cross-Coupling Reactions: The chloromethyl group, while generally less reactive than aryl halides in traditional palladium-catalyzed cross-coupling reactions, can undergo coupling under specific conditions. For instance, reductive homocoupling of benzyl chlorides can be achieved using photoredox catalysis in combination with other catalytic systems. nih.gov This would lead to the formation of a bibenzylic compound.

Wittig Reactions: While the chloromethyl group itself is not directly used in a Wittig reaction, it can be readily converted into a phosphonium (B103445) salt by reaction with triphenylphosphine. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comlibretexts.org This phosphonium salt, upon treatment with a strong base, would yield the corresponding phosphorus ylide, or Wittig reagent. This ylide could then react with an aldehyde or ketone to form an alkene, thus creating a new carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comlibretexts.org This two-step sequence is a powerful method for olefination. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comlibretexts.org

Table 3: Illustrative C-C Bond Forming Reactions
Reaction TypeKey ReagentsProduct TypeGeneral Principle Reference
Reductive HomocouplingPhotoredox catalyst, ZirconoceneBibenzylic compound nih.gov
Wittig Reaction (via derivative)1. PPh₃ 2. Strong Base 3. Aldehyde/KetoneAlkene wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comlibretexts.org

Annulation and Cyclization Strategies

The reactive nature of the chloromethyl group makes it a prime candidate for use in annulation and cyclization reactions to build new rings onto the existing aromatic scaffold. For example, it could participate in a Prins-type cyclization with a homoallylic alcohol, where the benzyl chloride acts as a surrogate for an aldehyde, to form a tetrahydropyran (B127337) ring. researchgate.net Furthermore, intramolecular cyclization could be envisioned if a suitable nucleophile is introduced at another position on the molecule, potentially through modification of the acetate group. The chloromethylation of aromatic compounds is a well-established method for introducing a reactive handle for subsequent cyclization reactions. organicreactions.orgresearchgate.net

Functionalization and Derivatization for Scaffold Diversification

The strategic placement of reactive functional groups makes this compound a valuable intermediate for the synthesis of diverse molecular scaffolds. The presence of a reactive benzylic chloride and a modifiable acetate ester allows for a two-pronged approach to structural diversification, enabling the introduction of a wide array of functionalities and the alteration of the core structure.

Introduction of Additional Functionalities via Chloromethyl Reactivity

The chloromethyl group at the 4-position of the phenyl ring is a key handle for introducing structural diversity. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for forming new carbon-heteroatom and carbon-carbon bonds. This reactivity allows for the attachment of various side chains and functional groups, significantly expanding the molecular complexity and potential biological activity of the resulting derivatives.

The general reactivity of the chloromethyl group involves the displacement of the chloride ion by a nucleophile. This is a well-established transformation in organic synthesis. For instance, the synthesis of chloromethyl methyl ether and its subsequent reaction with alcohols to form methoxymethyl (MOM) ethers demonstrates the high reactivity of α-chloro ethers in nucleophilic substitution reactions. orgsyn.org A similar principle applies to this compound, where the benzylic chloride is readily displaced.

Common nucleophiles that can be employed for the derivatization of the chloromethyl group include:

Alcohols and Phenols: Reaction with various alcohols or phenols under basic conditions leads to the formation of the corresponding ether derivatives. This allows for the introduction of a wide range of alkoxy or aryloxy moieties, which can influence the steric and electronic properties of the molecule.

Thiols: Thiolates are excellent nucleophiles and react readily with the chloromethyl group to form thioethers. This introduces sulfur-containing functionalities, which are present in many biologically active compounds.

Amines: Primary and secondary amines can displace the chloride to yield the corresponding secondary and tertiary amines, respectively. This is a crucial transformation for introducing basic nitrogen atoms, which are common in pharmaceutical agents.

Carboxylates: The reaction with carboxylate anions results in the formation of new ester linkages, providing a method to append different ester side chains to the scaffold.

Cyanide: The introduction of a cyano group via reaction with a cyanide salt, such as sodium or potassium cyanide, provides a versatile handle for further transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.

Azides: Substitution with the azide ion yields a benzylic azide, which is a precursor for the synthesis of primary amines via reduction or can be used in "click" chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

The table below illustrates potential derivatization reactions of the chloromethyl group in this compound based on established chemical principles.

Nucleophile (Nu-)Reagent ExampleProduct StructureProduct Class
RO-Sodium Ethoxide (NaOEt)Ether
RS-Sodium Thiophenoxide (NaSPh)Thioether
R2NHDiethylamine (Et2NH)Tertiary Amine
RCOO-Sodium Benzoate (PhCOONa)Ester
CN-Sodium Cyanide (NaCN)Nitrile
N3-Sodium Azide (NaN3)Azide

This table is illustrative and based on the general reactivity of benzylic chlorides.

Modification of the Acetate Moiety for Structural Variation

The acetate group at the 2-position of the phenyl ring offers another avenue for structural modification. While less reactive than the chloromethyl group, it can be readily transformed, allowing for further diversification of the molecular scaffold.

The primary transformation of the acetate group is its hydrolysis to the corresponding phenol (B47542), 4-(chloromethyl)-2-methoxyphenol. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate in a protic solvent) or acidic conditions. The rate of hydrolysis can be influenced by the surrounding solvent environment. For example, studies on the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate have shown the influence of aqueous-organic co-solvents on the reaction kinetics. nih.gov

Once the phenolic hydroxyl group is unmasked, it can be subjected to a variety of subsequent reactions:

Re-esterification: The phenol can be acylated with different acid chlorides or anhydrides to introduce a variety of ester functionalities. This allows for a systematic exploration of how different ester groups at this position affect the properties of the molecule. A review on the esterification of eugenol (B1671780) to produce 4-allyl-2-methoxyphenyl acetate highlights various methods for this type of transformation. medcraveonline.com

Etherification: The phenolic hydroxyl group can be alkylated to form ethers using alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis). This provides an alternative to the etherification at the chloromethyl position and allows for the introduction of different alkyl or aryl groups.

Formation of Phosphate (B84403) Esters: Reaction with phosphoryl chloride or other phosphorylating agents can yield phosphate esters, which are often used as prodrugs to improve water solubility and bioavailability.

Mannich-type Reactions: The phenolic ring can be susceptible to electrophilic substitution, and the presence of the hydroxyl group can direct further functionalization of the aromatic ring.

The sequential or concurrent modification of both the chloromethyl and the acetate groups allows for the generation of a large library of diverse compounds from a single, versatile intermediate.

The table below outlines the potential modifications of the acetate moiety in this compound.

Reaction TypeReagentsIntermediate/Product
HydrolysisNaOH, H2O/MeOH4-(Chloromethyl)-2-methoxyphenol
Re-esterificationBenzoyl Chloride, Pyridine (B92270)4-(Chloromethyl)-2-methoxyphenyl benzoate
EtherificationEthyl Iodide, K2CO31-(Chloromethyl)-4-ethoxy-2-methoxybenzene

This table is illustrative and based on the general reactivity of phenyl acetates and phenols.

Advanced Analytical Characterization Methodologies in Research Contexts

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount for mapping the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides precise information about the atomic framework of a molecule, revealing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of 4-(Chloromethyl)-2-methoxyphenyl acetate (B1210297) offers a distinct signature for each type of hydrogen atom present. In a deuterated chloroform (CDCl₃) solvent, the spectrum shows characteristic chemical shifts (δ) in parts per million (ppm). A singlet at approximately 2.31 ppm corresponds to the three protons of the acetate methyl group (–OCOCH₃). The three protons of the methoxy (B1213986) group (–OCH₃) resonate as a singlet around 3.86 ppm. A key signal, a singlet at approximately 4.58 ppm, is indicative of the two protons of the chloromethyl group (–CH₂Cl). The aromatic region of the spectrum displays signals corresponding to the three protons on the benzene (B151609) ring, typically observed between 7.03 and 7.12 ppm.

Interactive Table: ¹H NMR Spectral Data for 4-(Chloromethyl)-2-methoxyphenyl acetate

Assigned Protons Chemical Shift (δ, ppm) Multiplicity Integration
Acetate (–OCOCH₃) ~2.31 Singlet 3H
Methoxy (–OCH₃) ~3.86 Singlet 3H
Chloromethyl (–CH₂Cl) ~4.58 Singlet 2H

¹³C NMR: While specific experimental data for the ¹³C NMR of this compound is not widely published, the expected chemical shifts can be predicted based on the structure. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 168-172 ppm range. The carbons of the aromatic ring would resonate between approximately 110 and 152 ppm, with those bonded to oxygen appearing further downfield. The methoxy carbon signal is anticipated around 56 ppm, while the chloromethyl carbon would likely be found in the 45-50 ppm region. The acetate methyl carbon would be the most upfield signal, expected around 20-22 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, prominent peak between 1760 and 1770 cm⁻¹ would be attributable to the carbonyl (C=O) stretching vibration of the phenyl acetate group. The C–O stretching vibrations of the ester and ether linkages would result in strong bands in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The presence of the chloromethyl group would be confirmed by a C-Cl stretching band, which is generally observed in the 600-800 cm⁻¹ region.

Interactive Table: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch ~1760 - 1770
Aromatic C=C Stretch ~1450 - 1600
Ester & Ether (C–O) Stretch ~1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound (C₁₀H₁₁ClO₃), the calculated molecular weight is approximately 214.64 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺, at an m/z value of approximately 215.

Under higher energy conditions, such as those in Electron Ionization (EI), the molecule would undergo predictable fragmentation. Key fragmentation pathways would likely include:

Loss of the chloromethyl radical: A fragment resulting from the cleavage of the C-C bond between the benzene ring and the chloromethyl group, leading to the loss of •CH₂Cl.

Loss of the acetyl group: Cleavage of the ester bond could lead to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Formation of a tropylium ion: Rearrangement and fragmentation of the aromatic ring structure are also possible.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are highly effective for the analysis of this compound.

HPLC: High-performance liquid chromatography is a preferred method for purity assessment of moderately polar, thermally sensitive compounds. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

GC: Gas chromatography is suitable for volatile and thermally stable compounds. The analysis of this compound would likely use a capillary column with a non-polar or moderately polar stationary phase. The compound's purity would be determined by its retention time and the area percentage of its corresponding peak in the chromatogram, with detection often performed by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Column Chromatography and Recrystallization for Purification

While general methodologies for the purification of related chemical structures, such as other aromatic acetates and benzyl (B1604629) chlorides, are common, providing such information would not adhere to the strict focus on this compound. Research findings and data tables for the purification of analogous compounds exist, but detailed procedures are highly substrate-dependent, and applying them to the target compound would be speculative.

For example, patents describe the purification of the intermediate (E)-2-(2'-chloromethyl)phenyl-2-methoxyimino methyl acetate by recrystallization from methanol, achieving a purity of over 97%. google.com Another patent details the purification of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate using cyclohexane. google.com Furthermore, general procedures for the column chromatographic purification of substituted benzyl chlorides on silica gel are available in the supporting information of various chemical synthesis publications. rsc.org

However, without specific studies on this compound, it is not possible to provide established data on parameters such as appropriate solvent systems for its recrystallization or the specific eluent mixtures for its separation by column chromatography. Authoritative scientific reporting requires that the data presented is directly applicable to the compound .

Therefore, detailed research findings and data tables for the column chromatography and recrystallization of this compound cannot be provided.

Theoretical and Computational Investigations of 4 Chloromethyl 2 Methoxyphenyl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For a molecule like 4-(Chloromethyl)-2-methoxyphenyl acetate (B1210297), DFT calculations at a specific level of theory (e.g., B3LYP with a 6-31G+(d,p) basis set) would be employed to determine the energies of the HOMO and LUMO. mdpi.com The distribution of these orbitals across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. Generally, the HOMO is located on the electron-rich aromatic ring and the methoxy (B1213986) and acetate oxygen atoms, while the LUMO might be distributed over the chloromethyl group and the carbonyl group of the acetate, suggesting these are the primary sites for accepting electrons.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for a molecule like 4-(Chloromethyl)-2-methoxyphenyl acetate. Actual values would require specific computational studies.)

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.4Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.1Indicator of chemical reactivity and stability
Ionization Potential (I)6.5Energy required to remove an electron (approximated as -EHOMO)
Electron Affinity (A)1.4Energy released when an electron is added (approximated as -ELUMO)

These quantum chemical descriptors are invaluable for predicting how the molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl group in the acetate moiety and the methoxy group, as these are electron-rich areas. mdpi.com Conversely, the hydrogen atoms and, notably, the area around the chloromethyl group would exhibit a positive potential (blue), highlighting them as sites for nucleophilic attack. This analysis provides a clear, three-dimensional picture of the molecule's charge distribution and its implications for chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key determinants of its physical and chemical properties.

This compound possesses several rotatable bonds, including the C-O bonds of the methoxy and acetate groups, and the C-C bond connecting the chloromethyl group to the aromatic ring. The rotation around these bonds leads to different conformers with varying energies. Conformational analysis aims to identify the most stable conformers (energetic minima) and the energy barriers to rotation between them. These studies are often performed by systematically rotating a specific dihedral angle and calculating the energy at each step.

The results would reveal the preferred spatial arrangement of the substituent groups. For instance, the orientation of the acetate and methoxy groups relative to the benzene (B151609) ring will be influenced by steric hindrance and electronic interactions. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule under thermal equilibrium.

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. researchgate.netnih.gov Molecular dynamics (MD) simulations are a powerful computational method to study these effects. mdpi.com In an MD simulation, the motion of a molecule, along with a large number of solvent molecules, is simulated over time by solving Newton's equations of motion.

For this compound, MD simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like acetone, and a non-polar solvent like hexane) would reveal how the solvent interacts with the molecule and affects its conformational preferences. Polar solvents are likely to stabilize conformers with larger dipole moments. Furthermore, the solvent can influence reaction rates by stabilizing or destabilizing transition states.

Computational Modeling of Reaction Mechanisms

Computational chemistry can be used to model the entire course of a chemical reaction, identifying transition states and intermediates, and calculating activation energies. rsc.orgmontclair.edu For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group, a common reaction for benzyl (B1604629) chlorides.

Using DFT methods, one could model the reaction pathway of, for example, the hydrolysis of the chloromethyl group to a hydroxymethyl group. The calculations would involve locating the geometry of the transition state and calculating its energy relative to the reactants. The resulting activation energy provides a quantitative measure of the reaction's feasibility and rate. Such studies can also elucidate the stereochemistry of the reaction. For instance, in a study on vanillin (B372448), a related compound, computational methods were used to understand its reactivity. researchgate.net

Transition State Characterization and Activation Energy Determination

No published studies were found that specifically detail the transition state geometries or activation energies for reactions involving this compound.

Reaction Pathway Elucidation for Derivatization

There is no available research that computationally elucidates the reaction pathways for the derivatization of this compound with various nucleophiles.

Structure-Reactivity Relationship Predictions

Specific quantitative structure-activity relationship (QSAR) or other computational models predicting the reactivity of this compound based on its structural features have not been reported in the scientific literature.

Future Research Directions and Synthetic Prospects

Exploring Novel Reaction Pathways for 4-(Chloromethyl)-2-methoxyphenyl acetate (B1210297)

The presence of the chloromethyl group makes 4-(Chloromethyl)-2-methoxyphenyl acetate an excellent substrate for a wide range of nucleophilic substitution reactions. Future research could focus on its reactions with various nucleophiles to generate a library of new derivatives. For instance, reaction with amines, thiols, and alkoxides could yield the corresponding amino, thioether, and ether-linked compounds.

Furthermore, the compound can serve as a precursor for organometallic reagents. For example, conversion to the corresponding Grignard or organolithium reagent would enable a variety of carbon-carbon bond-forming reactions. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be explored to attach various organic fragments to the benzylic position.

A potential area of investigation is the transformation of the chloromethyl group into other functional groups. Oxidation could yield the corresponding aldehyde or carboxylic acid, while reduction could afford the methyl group. These transformations would significantly expand the synthetic utility of the parent compound.

Reaction Type Potential Reagents Potential Products
Nucleophilic SubstitutionAmines, Thiols, AlkoxidesSubstituted anilines, thioethers, ethers
Organometallic ChemistryMagnesium, LithiumGrignard reagents, Organolithium reagents
Cross-Coupling ReactionsBoronic acids, Organostannanes, AlkynesDiaryl methanes, Substituted styrenes
Functional Group TransformationOxidizing agents (e.g., PCC, KMnO4), Reducing agents (e.g., LiAlH4)Aldehydes, Carboxylic acids, Methylated compounds

Application in Supramolecular Chemistry and Materials Science (excluding clinical/drug-related materials)

The unique combination of functional groups in this compound makes it an attractive building block for supramolecular chemistry and materials science. The aromatic ring can participate in π-π stacking interactions, while the methoxy (B1213986) and acetate groups can engage in hydrogen bonding and dipole-dipole interactions.

Future research could explore the synthesis of polymers and dendrimers using this compound as a monomer. The chloromethyl group provides a convenient handle for polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP). The resulting materials could exhibit interesting properties for applications in areas such as organic electronics or as functional coatings.

The self-assembly of derivatives of this compound into well-defined supramolecular structures is another promising research direction. By introducing specific recognition motifs, it may be possible to create complex architectures such as nanotubes, vesicles, and gels. nih.govmdpi.com These materials could find applications as sensors, catalysts, or in encapsulation and release systems. The ability of similar small molecules to form highly ordered layered networks through self-assembly highlights the potential for this compound in creating functional supramolecular materials. nih.gov

Chemoenzymatic Transformations Involving this compound

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful approach to the synthesis of complex molecules. nih.gov Enzymes could be used to perform selective transformations on this compound that are difficult to achieve using conventional chemical methods.

For example, lipases could be employed for the enantioselective hydrolysis of the acetate group, providing access to chiral building blocks. Oxidoreductases, such as laccases, could catalyze the polymerization of the phenolic moiety, leading to the formation of novel bio-based polymers. nih.govnih.gov Furthermore, enzymes could be used to introduce new functional groups with high regio- and stereoselectivity.

Enzyme Class Potential Transformation Potential Advantage
LipasesEnantioselective hydrolysis of the acetate groupAccess to chiral synthons
LaccasesOxidative polymerization of the phenolic ringSynthesis of novel biopolymers
HydrolasesSelective deprotection of the acetate groupMild reaction conditions
TransferasesIntroduction of new functional groupsHigh regio- and stereoselectivity

Development of Cascade and Multicomponent Reactions Utilizing the Compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. nih.govbeilstein-journals.org The reactivity of the chloromethyl group in this compound makes it an ideal candidate for participation in such reactions.

Future research could focus on the development of novel MCRs where this compound acts as a key building block. For instance, it could be used in Passerini or Ugi-type reactions to generate complex, polyfunctional molecules. acs.org Cascade reactions could be designed where an initial reaction at the chloromethyl group triggers a subsequent cyclization or rearrangement, leading to the formation of heterocyclic compounds.

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.gov The integration of the synthesis and transformations of this compound into flow chemistry systems could offer significant advantages over traditional batch processes.

The chloromethylation of the parent guaiacol (B22219) acetate is an exothermic and potentially hazardous reaction, making it well-suited for the enhanced safety and temperature control offered by flow reactors. Subsequent reactions of the chloromethyl group can also be performed in a continuous fashion, allowing for the telescoping of multiple synthetic steps and minimizing the need for isolation and purification of intermediates. acs.org The use of packed-bed reactors containing immobilized reagents or catalysts could further enhance the efficiency and sustainability of the process. The successful application of flow chemistry to the synthesis of related vanillin (B372448) derivatives demonstrates the feasibility of this approach. jocpr.com

Process Advantage in Flow Chemistry
ChloromethylationEnhanced safety and temperature control
Nucleophilic SubstitutionRapid mixing and shorter reaction times
Multi-step SynthesisTelescoping of reactions, reduced workup
Scalable ProductionContinuous manufacturing, higher throughput

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-methoxyphenyl acetate, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process. A key intermediate, Methyl-2-(chloromethyl)-α-methoxy methylene-benzene acetate, is generated by reacting 4-(α-methyl methylene)-3-isochromanone with hydrochloric acid in the presence of ethylene dichloride (EDC) as a solvent . Yield optimization requires precise temperature control (0–5°C) to manage exothermic reactions, as seen in analogous chloro-methylation protocols. Post-synthesis purification often involves chromatography or recrystallization. Methodological variations, such as solvent polarity adjustments or catalyst selection (e.g., triethylamine for acid scavenging), should be systematically tested to improve efficiency .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Key techniques include:

  • NMR : Assigning peaks for the chloromethyl (-CH2Cl) and methoxy (-OCH3) groups to confirm regiochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., observed vs. calculated m/z for C11H11ClO3) .
  • Computational Tools : Use of XLogP3 (~1.9) to predict lipophilicity and Topological Polar Surface Area (TPSA) to assess hydrogen-bonding potential . Gas chromatography (GC) coupled with NIST reference data aids in purity assessment .

Advanced Research Questions

Q. How can hydrolysis pathways of this compound be analyzed to identify degradation products?

Hydrolysis under acidic or basic conditions generates 4-(hydroxymethyl)-2-methoxyphenol, confirmed via LC-MS and comparative analysis with synthesized standards . Kinetic studies (pH vs. rate constants) reveal mechanistic details: acid-catalyzed ester cleavage vs. base-mediated SN2 displacement of the chloromethyl group. Advanced methods like isotope labeling (e.g., D2O for tracking proton exchange) or DFT calculations can elucidate transition states .

Q. What computational strategies predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) models assess the electrophilicity of the chloromethyl carbon. Parameters like Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites . Solvent effects (e.g., dielectric constant of EDC) are incorporated via COSMO-RS simulations to predict reaction barriers. Comparative studies with analogs (e.g., 2-chlorophenyl acetate) validate computational predictions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

SAR frameworks should:

  • Modify Functional Groups : Replace the chloromethyl group with bromo or hydroxy analogs to assess toxicity and bioactivity .
  • Assay Selection : Use enzyme inhibition assays (e.g., acetylcholinesterase) or cell-based models (e.g., cytotoxicity in cancer lines) .
  • Metabolite Tracking : Radiolabel the chloromethyl moiety (e.g., ¹⁴C) to monitor metabolic pathways in vitro .

Q. What strategies mitigate by-product formation during esterification of 2-methoxyphenol derivatives?

By-products like diesters or chlorinated side-products arise from over-acylation or radical coupling. Mitigation approaches include:

  • Stepwise Acetylation : Protect the phenolic -OH first, then introduce the chloromethyl group .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity .
  • Reaction Monitoring : Use in-situ FTIR to track acetyl group incorporation and terminate reactions at optimal conversion .

Q. How can conflicting chromatographic data for this compound be resolved?

Discrepancies in retention times or peak splitting may stem from:

  • Tautomerism : The α-methoxy methylene group may adopt keto-enol forms, requiring GC-MS at elevated temperatures to unify peaks .
  • Column Selection : Use polar stationary phases (e.g., PEG-based) to separate stereoisomers. Cross-validate with NMR coupling constants (e.g., J-values for vinyl protons) .

Q. What methodologies assess the thermal stability of this compound under storage conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (~150–200°C) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Stabilizers like antioxidants (e.g., BHT) can be tested .
  • Mechanistic Insights : Use Arrhenius plots to extrapolate shelf life at 25°C, assuming first-order kinetics for chloride elimination .

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4-(Chloromethyl)-2-methoxyphenyl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.